2-Chloro-4-methoxy-3-methylbenzaldehyde

Catalog No.
S12543258
CAS No.
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methoxy-3-methylbenzaldehyde

Product Name

2-Chloro-4-methoxy-3-methylbenzaldehyde

IUPAC Name

2-chloro-4-methoxy-3-methylbenzaldehyde

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c1-6-8(12-2)4-3-7(5-11)9(6)10/h3-5H,1-2H3

InChI Key

YCINTYQPISYGFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)C=O)OC

2-Chloro-4-methoxy-3-methylbenzaldehyde is an aromatic aldehyde characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to a benzene ring. Its molecular formula is C9H9ClO2, and it features a distinctive structure that contributes to its unique chemical properties. This compound is primarily utilized in synthetic organic chemistry and has garnered interest for its potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: The aldehyde group can be oxidized to form 2-chloro-4-methoxy-3-methylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to yield 2-chloro-4-methoxy-3-methylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups depending on the nucleophile used, such as sodium methoxide or sodium ethoxide.

Research indicates that 2-chloro-4-methoxy-3-methylbenzaldehyde exhibits biological activity, particularly in enzyme interactions. The aldehyde functionality allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This characteristic makes it a candidate for further investigation in drug development and enzyme-catalyzed reaction studies.

The synthesis of 2-chloro-4-methoxy-3-methylbenzaldehyde can be achieved through several methods:

  • Chlorination of 4-Methoxy-3-methylbenzaldehyde: This method involves treating 4-methoxy-3-methylbenzaldehyde with chlorinating agents like thionyl chloride or phosphorus pentachloride under reflux conditions. The product is then purified through distillation or recrystallization.
  • Industrial Production: In industrial settings, large-scale chlorination processes are utilized, often involving automated reactors to optimize yield and purity. Isolation and purification techniques such as column chromatography may be employed .

2-Chloro-4-methoxy-3-methylbenzaldehyde finds applications in various domains:

  • Synthetic Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
  • Biological Research: The compound is utilized in studying enzyme-catalyzed reactions involving aldehydes.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity.
  • Industrial Use: Employed in producing specialty chemicals and intermediates for various industrial processes.

Studies on the interactions of 2-chloro-4-methoxy-3-methylbenzaldehyde with biological molecules reveal its potential as a reactive electrophile. The aldehyde group can interact with amino acids in proteins, leading to modifications that may alter protein function. This reactivity underlines its importance in biochemical research and drug design .

Several compounds share structural similarities with 2-chloro-4-methoxy-3-methylbenzaldehyde:

Compound NameKey Differences
3-Chloro-4-methoxybenzaldehydeLacks the methyl group on the benzene ring
4-Methoxy-3-methylbenzaldehydeLacks the chlorine atom
2-Chloro-4-methylbenzaldehydeLacks the methoxy group

Uniqueness

What sets 2-chloro-4-methoxy-3-methylbenzaldehyde apart is the combination of all three substituents—chlorine, methoxy, and methyl—on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity profiles, making it particularly valuable for specific applications in research and industry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

184.0291072 g/mol

Monoisotopic Mass

184.0291072 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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